[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Ajugamarin F4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ajugamarin F4 can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Ajugamarin F4 has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the structure and reactivity of neo-clerodane diterpenoids . In biology, Ajugamarin F4 exhibits various biological activities, including antibacterial, antifungal, and cytotoxic effects . In medicine, it has potential therapeutic applications due to its anti-inflammatory and antitumor properties . Additionally, Ajugamarin F4 is used in the industry for developing new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Ajugamarin F4 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit breast cancer cell invasion by suppressing the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and reversing epithelial-mesenchymal transition (EMT) . This compound also exhibits antifeedant activity, making it effective against certain insect pests .
Comparison with Similar Compounds
Ajugamarin F4 is unique among neo-clerodane diterpenoids due to its specific structure and biological activities. Similar compounds include other neo-clerodane diterpenoids such as ajugaflorins A-F, ajugarin I, ajugalides B and C, ajugamacrin E, and ajugatakasin B . These compounds share structural similarities with Ajugamarin F4 but differ in their specific biological activities and therapeutic potentials .
Properties
IUPAC Name |
[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHYCABROUGORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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